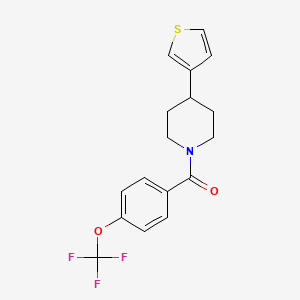

(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

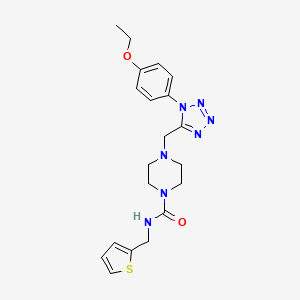

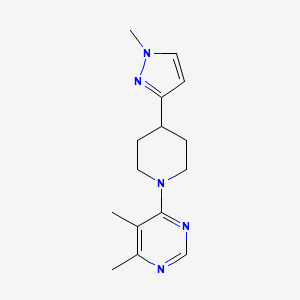

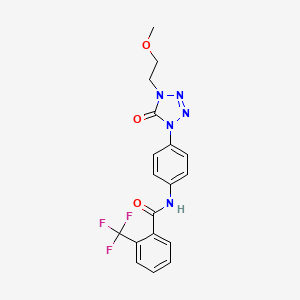

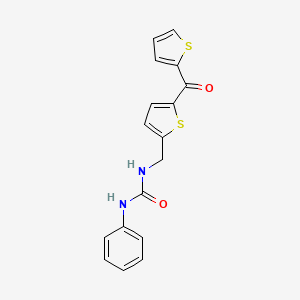

This compound is a therapeutic compound that inhibits 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1). It is used in pharmaceutical compositions to treat disorders that are ameliorated by the inhibition of 11 β-HSD1 . These disorders include metabolic syndrome, which includes conditions such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders such as ischemic (coronary) heart disease .

Molecular Structure Analysis

The molecular structure of this compound was determined by IR, 1 H-NMR, and HRMS analysis .

Applications De Recherche Scientifique

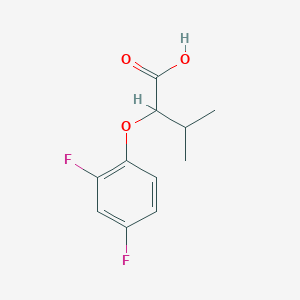

Material Science and Structural Analysis

One area of application involves material science and structural analysis, focusing on the thermal and optical properties of related compounds. For instance, the study by Karthik et al. (2021) delves into the thermal, optical, etching, structural studies, and theoretical calculations of a related compound, emphasizing its potential in material science applications. The research reveals the compound's stability in a specific temperature range, alongside insights into its molecular structure and interactions, providing a basis for further exploration in material science applications (Karthik et al., 2021).

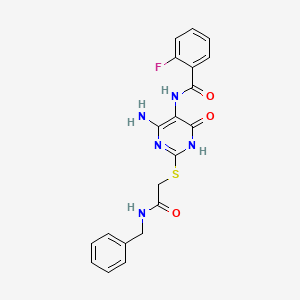

Pharmaceutical Research and Drug Development

In the realm of pharmaceutical research, compounds structurally similar to (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone have been explored for their therapeutic potential. Research by Palkowitz et al. (1997) demonstrates the discovery and synthesis of compounds acting as selective estrogen receptor modulators (SERMs), highlighting their ability to influence estrogen receptor activity beneficially. This research underscores the compound's relevance in developing therapies for conditions sensitive to estrogen modulation (Palkowitz et al., 1997).

Antimicrobial and Anticancer Activity

Further, the exploration of thiophene-containing compounds for their antimicrobial and anticancer activities represents another significant area of application. Studies, such as the work by Mallesha and Mohana (2014), focus on synthesizing and evaluating the antimicrobial activity of derivatives, suggesting the potential for developing new antimicrobial agents (Mallesha & Mohana, 2014). Additionally, research by Inceler et al. (2013) on ester and amide derivatives of thiophene-containing compounds indicates their promising anticancer activity, providing a foundation for further investigation in cancer treatment (Inceler et al., 2013).

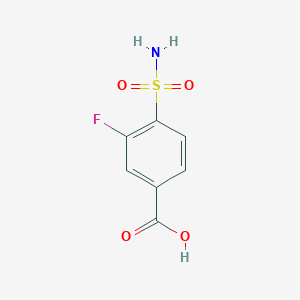

Enzyme Inhibitory and Molecular Docking Studies

Lastly, the enzyme inhibitory and molecular docking studies of thiophene-based heterocyclic compounds, as presented by Cetin et al. (2021), offer insights into their interactions with biological targets. This research demonstrates the compounds' potential as enzyme inhibitors, which could be pivotal in designing drugs for diseases related to enzyme dysfunction (Cetin et al., 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid that regulates a wide range of physiological processes, including metabolism and immune response .

Mode of Action

The compound acts as an inhibitor of 11 β-HSD1 . By binding to this enzyme, it prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body .

Biochemical Pathways

The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . This can lead to a decrease in glucose production, an increase in insulin sensitivity, and a reduction in inflammation, among other effects .

Result of Action

By inhibiting 11 β-HSD1 and reducing cortisol levels, this compound can potentially ameliorate conditions associated with excess cortisol. These include metabolic syndrome disorders such as type 2 diabetes and obesity, as well as associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders such as ischemic heart disease . It may also be beneficial in treating CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .

Orientations Futures

Propriétés

IUPAC Name |

(4-thiophen-3-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-15-3-1-13(2-4-15)16(22)21-8-5-12(6-9-21)14-7-10-24-11-14/h1-4,7,10-12H,5-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFCMGGBRMLCEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)

![N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2382307.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382318.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)